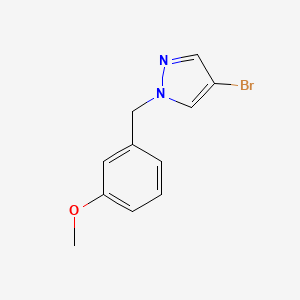

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

4-bromo-1-[(3-methoxyphenyl)methyl]pyrazole |

InChI |

InChI=1S/C11H11BrN2O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 |

InChI Key |

HUKIINOPDOSSOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C=N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure and Applications of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust physicochemical properties and predictable binding modalities[1]. 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole (CAS: 1183361-75-2) is a highly versatile, synthetically valuable intermediate[2]. It strategically combines an electron-rich heterocyclic core, a lipophilic benzyl ether moiety, and a highly reactive C4-halogen handle. This whitepaper provides an in-depth analysis of its structural rationale, validated synthetic methodologies, and downstream applications in transition-metal-catalyzed cross-coupling workflows.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological environments. The quantitative data for this compound is summarized below.

| Property | Value / Description |

| Chemical Name | 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole |

| CAS Registry Number | 1183361-75-2[3] |

| Molecular Formula | C11H11BrN2O |

| Molecular Weight | 267.12 g/mol |

| Structural Class | Halogenated N-substituted Heterocycle |

| Predicted LogP | ~3.2 (Favorable for membrane permeability) |

| H-Bond Donors / Acceptors | 0 / 3 (N2 of pyrazole, O of methoxy group) |

| Reactivity Profile | Stable under standard conditions; highly susceptible to Pd/Ni-catalyzed oxidative addition at the C4-Br bond[4]. |

Structural Rationale & Mechanistic Insights

The architecture of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole is engineered for maximum utility in structure-activity relationship (SAR) campaigns:

-

The 4-Bromo Handle: Halogenation at the 4-position of the pyrazole ring is thermodynamically favored due to the electron-rich nature of the C4 carbon[5]. The resulting C-Br bond serves as an ideal electrophilic partner for[4].

-

The 1-(3-Methoxybenzyl) Substitution: Unsubstituted 1H-pyrazoles suffer from annular tautomerism, complicating NMR characterization and leading to regiochemical mixtures during downstream functionalization. N-alkylation locks the tautomeric state. Furthermore, the 3-methoxybenzyl group acts as a lipophilic pharmacophore that can engage in π-π stacking and dipole interactions within target protein pockets, or alternatively, serve as a robust protecting group that can be cleaved under strongly acidic or reductive conditions.

Synthetic Methodology: N-Alkylation Workflow

The synthesis of this compound relies on the nucleophilic substitution ( SN2 ) of 3-methoxybenzyl bromide by the pyrazolate anion. The protocol described below is designed as a self-validating system to ensure high yield and purity.

Causality in Experimental Design

While pyrazole is a weak acid ( pKa≈14.4 ), the use of Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent like Dimethylformamide (DMF) is highly effective. DMF solvates the potassium cation but leaves the pyrazolate anion unsolvated and highly nucleophilic. This kinetic enhancement drives the equilibrium forward without requiring harsh bases like Sodium Hydride (NaH), thereby preventing the degradation of the electrophile.

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 4-bromopyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add finely powdered K2CO3 (1.5 equiv). Stir the suspension at ambient temperature for 20 minutes to generate the active nucleophile.

-

Alkylation: Dropwise add 3-methoxybenzyl bromide (1.1 equiv) via a syringe. Note: Dropwise addition prevents localized concentration spikes, minimizing the risk of exothermic side reactions.

-

Reaction Propagation: Heat the mixture to 60–80°C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase until the starting material is fully consumed.

-

Aqueous Workup (Self-Validation): Quench the reaction by pouring the mixture into ice-cold distilled water. This critical step forces the hydrophobic product to precipitate or partition into the organic phase while completely dissolving the DMF and inorganic salts.

-

Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow for the SN2 N-alkylation synthesis of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its ability to undergo to generate complex 4-aryl or 4-alkyl pyrazoles[6]. Because the C4 position of pyrazole is electron-rich, oxidative addition of Pd(0) into the C-Br bond can be kinetically slow. Therefore, utilizing electron-rich phosphine ligands (e.g., dppf or XPhos) is highly recommended[7].

Standard Suzuki-Miyaura Protocol

-

Combine 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), and Na2CO3 (2.0 equiv) in a biphasic solvent system of Toluene/Ethanol/Water (2:1:1).

-

Degassing: Sparge the mixture with dry N2 or Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into inactive Pd(II) species, halting the catalytic cycle.

-

Add Pd(PPh3)4 or PdCl2(dppf) (0.05 equiv) and heat the sealed vessel to 90°C for 12 hours[7].

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the resulting 4-arylpyrazole via chromatography.

Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-bromopyrazole functionalization.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

-

1 H NMR (CDCl 3 , 400 MHz): The pyrazole protons (C3-H and C5-H) will appear as two distinct, sharp singlets between 7.30 and 7.60 ppm. The benzylic −CH2− protons will present as a distinct singlet near 5.25 ppm, confirming successful N-alkylation. The methoxy ( −OCH3 ) protons will appear as a sharp singlet around 3.80 ppm.

-

LC-MS (ESI+): The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 267 and 269 [M+H]+ , which is the definitive signature of a single bromine atom in the molecule.

Conclusion

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is a highly optimized intermediate that bridges the gap between raw starting materials and complex, biologically active APIs. By leveraging the predictable reactivity of the C4-bromide and the structural stability imparted by the 3-methoxybenzyl group, researchers can rapidly generate diverse libraries of pyrazole derivatives for high-throughput screening and drug discovery.

References

-

RHHZ. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction". Source: Chinese Chemical Letters. URL:[Link]

-

National Institutes of Health (PMC). "Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis". Source: ACS Comb Sci. URL:[Link]

-

Ichikawa, H., et al. "Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents". Source: Heterocycles / CLOCKSS. URL: [Link]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. china.guidechem.com [china.guidechem.com]

- 3. 1183361-75-2 | CAS DataBase [m.chemicalbook.com]

- 4. 4-bromopyrazole – Industrial-grade Organic Intermediate | Distributor [chemicalbull.com]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Technical Guide to 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the 1-(3-methoxybenzyl) substituent can influence the molecule's steric and electronic properties, as well as its interactions with biological targets. This guide provides an in-depth overview of the molecular characteristics, a detailed synthetic protocol, and the potential applications of this compound, grounded in established chemical principles and data from closely related analogues.

Molecular and Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₁BrN₂O | Calculation |

| Molecular Weight | 267.12 g/mol | Calculation |

| IUPAC Name | 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole | IUPAC Nomenclature |

| Appearance | Expected to be a white to off-white solid or oil | Analogy to similar N-benzyl pyrazoles |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General properties of N-substituted pyrazoles |

Synthesis of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

The most direct and common method for the synthesis of 1-substituted pyrazoles is the N-alkylation of the pyrazole ring.[3] In this case, 4-bromopyrazole serves as the starting material and is reacted with 3-methoxybenzyl halide (chloride or bromide) in the presence of a base.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Its derivatives are integral to the development of a wide range of therapeutics, from anti-inflammatory agents to oncology treatments. This guide focuses on a specific, yet important, derivative: 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole. While this particular isomer is not as commonly documented as its 4-methoxy counterpart, its synthesis and potential applications are of significant interest to researchers engaged in scaffold hopping and the exploration of novel chemical space. This document serves as a comprehensive technical resource, providing insights into its identification, synthesis, potential applications, and safety considerations, grounded in the established chemistry of its constituent moieties.

Chemical Identification and Properties

A definitive CAS number for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is not readily found in major chemical databases. This suggests that the compound is not widely commercially available and likely requires custom synthesis. However, we can construct its chemical identity and predict its properties based on its core components: 4-bromopyrazole and the 3-methoxybenzyl group.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole | - |

| Molecular Formula | C₁₁H₁₁BrN₂O | - |

| Molecular Weight | 267.12 g/mol | - |

| Canonical SMILES | COC1=CC(=CC=C1)CN2C=C(C=N2)Br | - |

| InChI Key | (Predicted) | - |

The core starting material, 4-bromo-1H-pyrazole , is well-characterized:

| Identifier | Value | Source |

| CAS Number | 2075-45-8 | [1][2][3][4] |

| Molecular Formula | C₃H₃BrN₂ | [1][2] |

| Molecular Weight | 146.97 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [5] |

| Melting Point | 91 - 98 °C | [5] |

The alkylating agent, 3-methoxybenzyl chloride , is also a known reagent:

| Identifier | Value | Source |

| CAS Number | 824-98-6 | |

| Molecular Formula | C₈H₉ClO | [6] |

| Molecular Weight | 156.61 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 124 °C at 13 mmHg |

Synthesis and Mechanism

The most direct and established method for synthesizing 1-substituted pyrazoles is the N-alkylation of the pyrazole ring.[7][8] This reaction proceeds via the deprotonation of the pyrazole nitrogen, followed by a nucleophilic attack on an alkyl halide.

Proposed Synthetic Workflow

The synthesis of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole would logically follow the N-alkylation of 4-bromo-1H-pyrazole with 3-methoxybenzyl chloride. A base is required to deprotonate the pyrazole, and a suitable solvent is needed to facilitate the reaction.

Caption: Proposed synthesis workflow for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established procedures for the N-alkylation of pyrazoles.[7][8]

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents).

-

Solvent Addition : Add an anhydrous solvent, such as dimethylformamide (DMF) or acetonitrile, to achieve a concentration of approximately 0.1-0.5 M.

-

Addition of Alkylating Agent : To the stirred suspension, add 3-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring : The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate.

-

Washing and Drying : The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

Spectroscopic Characterization (Predicted)

While experimental data for the target molecule is not available, the expected spectroscopic characteristics can be predicted based on analogous structures.[9][10]

-

¹H NMR : The spectrum would be expected to show signals for the pyrazole ring protons, the benzylic methylene protons, the methoxy group protons, and the aromatic protons of the benzyl ring. The benzylic CH₂ protons would likely appear as a singlet around 5.3 ppm. The pyrazole protons would appear as distinct singlets, and the aromatic protons of the 3-methoxybenzyl group would show a characteristic splitting pattern.

-

¹³C NMR : The spectrum would show distinct signals for the two carbons of the pyrazole ring, with the carbon attached to the bromine (C4) appearing at a higher field. Signals for the benzylic carbon, the methoxy carbon, and the aromatic carbons would also be present.

-

Mass Spectrometry : The mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (267.12 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2).

Applications in Research and Drug Development

The pyrazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. Substituted pyrazoles have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[11][12]

The 4-bromo substituent on the pyrazole ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse chemical moieties at this position, enabling the exploration of structure-activity relationships (SAR).

The 1-(3-methoxybenzyl) group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. The position of the methoxy group (meta in this case, as opposed to the more commonly seen para) can lead to different binding interactions with biological targets, potentially offering a unique pharmacological profile.

Given the known biological activities of substituted pyrazoles, 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is a valuable intermediate for the synthesis of novel compounds for screening in various therapeutic areas, including but not limited to:

-

Kinase Inhibition : The pyrazole scaffold is a common feature in many kinase inhibitors.

-

Antimicrobial Agents : Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[11]

-

Central Nervous System (CNS) Agents : The lipophilic nature of the benzyl group may facilitate blood-brain barrier penetration, making derivatives of this compound interesting for CNS targets.

Safety and Handling

Detailed toxicological data for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Safety recommendations should be based on the known hazards of its precursors.

-

4-bromo-1H-pyrazole : This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.

-

3-methoxybenzyl chloride : As a benzyl halide, it is expected to be a lachrymator and an irritant.

Recommended Handling Procedures :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole represents an intriguing, albeit less-explored, member of the vast pyrazole family. While its specific identifiers and properties are not yet cataloged in major databases, its synthesis is readily achievable through established N-alkylation methodologies. The true value of this compound lies in its potential as a versatile building block for medicinal chemistry and drug discovery. The combination of the synthetically tractable 4-bromo position and the unique 3-methoxybenzyl substituent offers researchers a valuable tool for creating novel molecular architectures with the potential for diverse and potent biological activities. As with any novel compound, appropriate safety precautions are paramount during its synthesis and handling. This guide provides a foundational framework for researchers to confidently synthesize, characterize, and utilize this promising chemical entity in their scientific endeavors.

References

- Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.

-

Matrix Fine Chemicals. 4-BROMO-1H-PYRAZOLE | CAS 2075-45-8. Available at: [Link].

- Kucerova-Chlupacova, M., et al.

-

CAS Common Chemistry. 4-Bromopyrazole. Available at: [Link].

- Gherman, C., et al. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules2021, 26, 5028.

- Al-Azzawi, A. M., et al. Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Journal of Chemistry2019, 2019, 5923060.

- Díez-Barra, E., et al. Synthesis of N-alkylpyrazoles by phase transfer catalysis.

- Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society2011, 55, 238-241.

- Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry2022, 87, 10018-10025.

- Patel, N. B., et al. Synthesis of 2-benzylthiopyrimidinyl pyrazole analogs and their antimicrobial activities. Medicinal Chemistry Research2012, 21, 3549-3558.

-

Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed2022 . Available at: [Link].

- Google Patents. US5705656A - N-alkylation method of pyrazole.

- Al-Ostath, A. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen2024.

-

ResearchGate. Conversion of 3-methoxybenzyl chloride with time for ligands L 1a , L.... Available at: [Link].

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link].

- Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. 2017, 33.

Sources

- 1. 4-BROMO-1H-PYRAZOLE | CAS 2075-45-8 [matrix-fine-chemicals.com]

- 2. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. ijpsonline.com [ijpsonline.com]

The Bioactivity Profile and Functionalization of N-Benzyl Substituted Bromopyrazoles: A Technical Guide

Executive Summary

N-benzyl substituted bromopyrazoles have emerged as privileged scaffolds in modern medicinal chemistry and drug discovery. The pyrazole nucleus, characterized by its two adjacent nitrogen atoms, is a fundamental structural motif in numerous FDA-approved therapeutics. However, the strategic incorporation of an N-benzyl protecting group coupled with a bromine atom at the C3 or C4 position transforms this simple heterocycle into a highly versatile, bifunctional building block. This guide provides an in-depth analysis of the structural rationale, synthetic functionalization workflows, and the diverse bioactivity profile of these compounds, ranging from kinase inhibition in oncology to potent antitubercular and antiviral applications.

Structural and Mechanistic Rationale

The design of N-benzyl bromopyrazoles is rooted in precise electronic and steric tuning. Unprotected pyrazoles present a significant challenge in palladium-catalyzed cross-coupling reactions because the basic, unprotected nitrogen atoms can coordinate with the metal center, forming stable, unreactive dimeric Pd(II) complexes that poison the catalytic cycle 1.

The N-benzyl group serves a dual mechanistic purpose:

-

Catalyst Preservation: By masking the N1 position, the benzyl group prevents the formation of inhibitory bridged Pd(II) complexes, enabling high-yielding C-C and C-N bond formations 2.

-

Pharmacophore Enhancement: In biological systems, the lipophilic benzyl moiety enhances membrane permeability and provides critical hydrophobic interactions within the deep ATP-binding pockets of target kinases, such as PLK1 and Aurora B 3.

Furthermore, the regiochemistry of the bromine atom dictates reactivity. The C4-Br bond in pyrazoles is notoriously sluggish toward oxidative addition due to the electron-rich nature of the heterocycle 1. Consequently, specialized electron-rich, bulky phosphine ligands (e.g., tBuDavePhos or XPhos) are required to force the catalytic cycle forward [[4]]().

Synthesis and Functionalization Workflows

The true value of 1-benzyl-4-bromopyrazole lies in its utility as a central hub for divergent synthesis. Through controlled transition-metal catalysis, this scaffold can be elaborated into diverse libraries of bioactive agents.

Fig 1: Divergent Pd-catalyzed functionalization of 1-benzyl-4-bromopyrazole.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the C-N bond formation to generate 4-amino-1-benzylpyrazoles, which are critical precursors for Aurora B and PLK1 kinase inhibitors 5.

Causality & Reagent Selection:

-

Pd(dba)2 (10 mol%): Acts as an air-stable Pd(0) source that readily exchanges its dibenzylideneacetone (dba) ligands for the active phosphine ligand.

-

tBuDavePhos (20 mol%): A highly sterically demanding, electron-rich biaryl phosphine ligand. It accelerates the challenging oxidative addition into the electron-rich pyrazole C4-Br bond and promotes rapid reductive elimination 4.

-

tBuOK (2.0 eq): A strong, non-nucleophilic base necessary to deprotonate the secondary amine prior to transmetalation.

-

Microwave Irradiation: Overcomes the high activation energy barrier of C4-haloazoles, reducing reaction times from days to hours while minimizing degradation 4.

Step-by-Step Methodology:

-

In a dried microwave vial under an inert argon atmosphere, dissolve 1-benzyl-4-bromopyrazole (1.0 eq) in anhydrous xylene (0.06 M concentration).

-

Add Pd(dba)2 (10 mol%) and tBuDavePhos (20 mol%). Stir for 5 minutes at room temperature to allow the active pre-catalyst complex to form.

-

Add the desired secondary amine (e.g., piperidine or pyrrolidine, 2.0 eq) followed by tBuOK (2.0 eq).

-

Seal the vial and subject the mixture to microwave irradiation at 90 °C for 24 hours 4.

-

Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

-

Combine 1-benzyl-4-bromopyrazole (1.0 mmol) and the corresponding arylboronic acid (2.0 mmol) in a Schlenk flask.

-

Add an XPhos-derived palladium precatalyst (e.g., P1 or P2, 2.5–7 mol%) and K3PO4 (2.0 mmol) 1.

-

Suspend the mixture in a degassed solvent system of 1,4-dioxane and H2O (4:1 v/v, 5 mL total). The water is critical to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

-

Heat the reaction mixture at 100 °C for 15–20 hours until full conversion is observed via TLC or LC-MS 2.

-

Extract with dichloromethane, dry over anhydrous Na2SO4, and purify via column chromatography.

Bioactivity Profile & Target Interactions

Derivatives synthesized from the N-benzyl bromopyrazole scaffold exhibit an exceptionally broad spectrum of biological activities. The substitution pattern at the C4 position dictates the primary pharmacological target.

Quantitative Bioactivity Summary

| Derivative Class | Primary Target / Pathogen | Bioactivity Metric | Clinical / Preclinical Relevance |

| N-Benzyl-4-aminopyrazoles | Polo-like Kinase 1 (PLK1) | High affinity binding | Oncology; overcomes resistance to conventional PLK1 inhibitors 3 |

| 4-Heteroarylamidopyrazoles | Aurora B / JAK Kinases | Potent Inhibition | Oncology; structural analogs of AZD1152 and Ruxolitinib 5 |

| 1,3,4-Trisubstituted Pyrazoles | Mycobacterium tuberculosis H37Ra | IC50 = 0.208 μg/mL | Infectious Disease; potent antitubercular agent 6 |

| Bromopyrazole Intermediates | Filoviridae (Ebola/Marburg) | Viral replication inhibition | Antiviral therapeutics [[7]]() |

Mechanism of Action: Kinase Inhibition

In the context of oncology, pyrazole derivatives act as ATP-competitive inhibitors. The pyrazole nitrogen acts as a hydrogen bond acceptor/donor with the kinase hinge region, while the N-benzyl group occupies the hydrophobic specificity pocket adjacent to the ATP-binding site. This dual interaction robustly inhibits the phosphorylation cascade necessary for cell cycle progression.

Fig 2: Mechanism of action for pyrazole-based PLK1/Aurora B kinase inhibitors.

Conclusion

N-benzyl substituted bromopyrazoles are indispensable intermediates that bridge the gap between fundamental organic synthesis and advanced drug discovery. By understanding the intricate balance of steric protection and electronic activation, researchers can leverage these scaffolds to synthesize highly potent, targeted therapeutics against resistant cancers, tuberculosis, and emerging viral threats.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Molecules (MDPI) URL:[Link]

- Google Patents (US20230219966A1)

-

A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs ResearchGate URL: [Link]

- Google Patents (US9949994B2)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20230219966A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US9949994B2 - Methods for treating Filoviridae virus infections - Google Patents [patents.google.com]

metabolic stability predictions for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

An In-Depth Technical Guide to the Metabolic Stability of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Authored by a Senior Application Scientist

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as in vivo half-life, clearance, and oral bioavailability. This guide provides a comprehensive technical overview for assessing the metabolic stability of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. We will dissect the molecule's structural features to predict metabolic liabilities, detail a robust experimental protocol for in vitro assessment using liver microsomes, and outline the bioanalytical and data interpretation workflows. This document is intended for researchers and drug development professionals seeking to understand and predict the metabolic fate of novel chemical entities.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey from a chemical hit to a viable drug candidate, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Metabolism, the enzymatic conversion of drug molecules into different compounds (metabolites), is a primary mechanism of drug clearance from the body.[1][2] A compound that is metabolized too rapidly will likely have a short duration of action and poor bioavailability, requiring frequent, high doses that can increase the risk of off-target toxicity. Conversely, a compound that is excessively stable may accumulate in the body, leading to safety concerns. Therefore, a thorough understanding of a molecule's metabolic stability is essential for optimizing its pharmacokinetic and safety profiles.[3]

The liver is the principal site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the majority of Phase I oxidative reactions.[4][5][6] In vitro models, such as liver microsomes and hepatocytes, are indispensable tools for predicting in vivo hepatic clearance in a cost-effective and high-throughput manner.[7][8]

Structural Analysis and Predicted Metabolic Liabilities

A priori evaluation of a molecule's structure can provide critical insights into its potential metabolic "soft spots"—the sites most susceptible to enzymatic modification. The structure of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole presents several key features for consideration.

-

The Pyrazole Core: The pyrazole ring itself is a π-excessive heterocycle and is generally considered to be relatively stable. However, heterocyclic rings can be targets for oxidation by enzymes like aldehyde oxidase (AOX) or CYPs.[9]

-

The Bromo Substituent: While enzymatic dehalogenation can occur, C-Br bonds are relatively strong, and this is often a less favored metabolic pathway compared to the oxidation of C-H bonds.[10]

-

The Benzyl Group: The benzylic carbon (the -CH₂- linker) is a classic site of metabolic vulnerability. CYPs readily hydroxylate benzylic positions due to the relative stability of the resulting radical intermediate.[1][11] This is a highly probable primary metabolic pathway.

-

The 3-Methoxybenzyl Moiety: This part of the molecule presents two major potential sites for metabolism:

-

O-Demethylation: The methoxy group (-OCH₃) is a very common target for CYP-mediated O-dealkylation, which would yield a phenolic metabolite.[1][12] This is a high-probability metabolic route that can significantly alter the compound's properties. The presence of a methoxy group is often used by medicinal chemists to improve metabolic stability or modulate binding, but its susceptibility to metabolism must always be evaluated.[13][14][15][16]

-

Arene Oxidation: The aromatic ring itself can undergo hydroxylation at various positions, a process known as arene oxidation, to form phenolic metabolites.[17]

-

Based on this analysis, the primary metabolic liabilities are predicted to be benzylic hydroxylation and O-demethylation of the methoxy group.

Caption: Predicted metabolic liabilities of the target compound.

Experimental Design: The Liver Microsomal Stability Assay

To quantify the metabolic stability of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, the liver microsomal stability assay is a robust and widely adopted starting point.[18] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[4][8] This assay measures the rate of disappearance of the parent compound over time, allowing for the calculation of two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

Assay Workflow Diagram

Caption: Experimental workflow for the liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format for efficiency and throughput.

Objective: To determine the in vitro t½ and CLint of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole in human liver microsomes.

Materials & Reagents:

-

Test Compound: 10 mM stock solution in DMSO.

-

Liver Microsomes: Pooled human liver microsomes (e.g., from 50 donors), 20 mg/mL stock.[19]

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Cofactor: NADPH regenerating system (or 20 mM NADPH stock solution).

-

Positive Controls: Verapamil, Dextromethorphan (10 mM stocks in DMSO). Known substrates for CYP enzymes.[7]

-

Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable analogue).

-

Equipment: 37°C incubator, 96-well plates, multichannel pipettes, centrifuge, LC-MS/MS system.

Procedure:

-

Preparation of Working Solutions:

-

Thaw liver microsomes on ice. Dilute the 20 mg/mL stock to 1 mg/mL in cold phosphate buffer. Keep on ice.

-

Prepare a 100 µM intermediate stock of the test compound and positive controls by diluting the 10 mM DMSO stock in phosphate buffer.

-

Prepare the final incubation plate by adding the appropriate volume of the 100 µM intermediate stock to wells to achieve a final incubation concentration of 1 µM.

-

-

Incubation Setup:

-

To each well of a 96-well plate, add the diluted microsomal solution. The final protein concentration should be 0.5 mg/mL.[4]

-

Include "minus-cofactor" control wells which will receive buffer instead of NADPH. This control measures non-enzymatic degradation.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[20]

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells (except the minus-cofactor controls). The final concentration of NADPH should be 1 mM.[4]

-

Immediately after adding NADPH, take the first sample (T=0) by transferring an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold quenching solution.

-

Continue incubating the reaction plate at 37°C.

-

At subsequent time points (e.g., 5, 15, 30, and 45 minutes), transfer aliquots from the reaction plate to the quenching plate.[4]

-

-

Sample Processing and Analysis:

-

Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated microsomal proteins.[18]

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[7][21]

-

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point. This data is used to calculate the metabolic stability parameters.

-

Calculate Percent Remaining: The peak area ratio at each time point is expressed as a percentage of the ratio at T=0. % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

-

Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" against time. The slope of the resulting linear regression line is the negative elimination rate constant (-k).

-

Calculate In Vitro Half-Life (t½): t½ (min) = 0.693 / k

-

Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme (microsomal protein) used. CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[22]

Representative Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |

| 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole | [Experimental Value] | [Calculated Value] | [e.g., Moderate Stability] |

| Verapamil (Positive Control) | 12.5 | 55.4 | High Clearance |

| Dextromethorphan (Positive Control) | 25.1 | 27.6 | Moderate Clearance |

| Minus-NADPH Control | >120 | <5.8 | Stable |

(Note: Control values are illustrative. Classification schemes (e.g., Low, Moderate, High clearance) are typically established by individual laboratories based on historical data.)

Predicted Metabolic Pathways

Based on the initial structural analysis and the principles of drug metabolism, the following Phase I metabolic pathways are the most probable for 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole.

Caption: Predicted primary metabolic pathways for the target compound.

Conclusion and Strategic Outlook

This guide outlines a systematic approach to evaluating the metabolic stability of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole. By combining structural analysis with a robust in vitro experimental protocol, researchers can generate critical data on the compound's intrinsic clearance. The predicted primary metabolic liabilities—benzylic hydroxylation and O-demethylation—provide a clear focus for medicinal chemistry efforts.

Should the compound exhibit high clearance (low metabolic stability), strategies to improve it could include:

-

Blocking Metabolic Sites: Introducing sterically hindering groups near the benzylic carbon or replacing the methoxy group with a more stable alternative.

-

Modulating Electronics: Altering the electronic properties of the rings to disfavor CYP-mediated oxidation.

The next logical steps in a drug discovery program would be to conduct metabolite identification studies to confirm these predicted pathways and to perform stability assays in hepatocytes to assess the contribution of Phase II metabolism.[23][24] This comprehensive metabolic profile is essential for building confidence in a compound's potential to achieve a desirable pharmacokinetic profile in vivo.

References

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Oreate AI Blog. (2026, February 20). The Humble Methoxyl Group: More Than Just a Chemical Tag.

- Grokipedia. (n.d.). Methoxy group.

- Cyprotex. (n.d.). Hepatocyte Stability. Evotec.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.

- Domainex. (n.d.). Hepatocyte Stability Assay.

- BenchChem. (n.d.). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

- Meneghetti, G., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.

- BenchChem. (n.d.). Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide.

- Lin, J. H., & Lu, A. Y. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 645-655.

-

IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

- Domainex. (n.d.). Microsomal Clearance/Stability Assay.

- Cyprotex. (n.d.). Microsomal Stability. Evotec.

- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples.

-

eCampusOntario Pressbooks. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

- Roth, E. K., et al. (2014). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. Journal of Medicinal Chemistry, 57(24), 10346-10363.

- Politzer, P., et al. (1995). Designing safer chemicals: predicting the rates of metabolism of halogenated alkanes. Journal of the American Chemical Society, 117(46), 11500-11504.

- Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 458-475.

- Li, Y., et al. (2023). In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. International Journal of Molecular Sciences, 24(2), 1433.

-

News-Medical.Net. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

- Al-Subaie, A. M., et al. (2024). Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases.

- Moroni, G. M., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. Proceedings of the National Academy of Sciences, 114(16), E3231-E3239.

- Deng, S., et al. (2025). In Silico Prediction of Metabolic Stability for Ester-containing Molecules: Machine Learning and Quantum Mechanical Methods.

- Zanger, U. M., & Schwab, M. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cells, 13(1), 1-25.

Sources

- 1. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 9. pnas.org [pnas.org]

- 10. Designing safer chemicals: predicting the rates of metabolism of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Humble Methoxyl Group: More Than Just a Chemical Tag - Oreate AI Blog [oreateai.com]

- 14. grokipedia.com [grokipedia.com]

- 15. researchgate.net [researchgate.net]

- 16. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Advanced Application Note: Buchwald-Hartwig Amination Protocols for 4-Bromopyrazoles

Executive Summary

The synthesis of 4-aminopyrazole derivatives is a critical transformation in modern medicinal chemistry. These privileged scaffolds are fundamental to the development of numerous therapeutics, most notably Janus kinase (JAK) inhibitors such as ruxolitinib, which target the JAK-STAT signaling pathway. However, forming a C(sp²)–N bond at the C4 position of the pyrazole ring via the Buchwald-Hartwig amination presents unique synthetic challenges. The pyrazole heterocycle has a strong propensity to coordinate with and deactivate palladium catalysts, leading to stalled reactions and poor yields[1].

This application note provides researchers and drug development professionals with a comprehensive, field-proven guide to overcoming these limitations. By detailing the causality behind ligand design, base selection, and self-validating experimental workflows, this guide establishes robust protocols for the amination of both protected and unprotected 4-bromopyrazoles.

Mechanistic Causality & Reaction Design

The successful amination of 4-bromopyrazoles requires a precise balance of steric and electronic properties to prevent off-target catalyst coordination and manage the acidity of the pyrazole NH (if left unprotected).

-

Ligand Sterics and Electronics: For N-protected pyrazoles (e.g., N-trityl or N-methyl), bulky biarylphosphine ligands such as tBuDavePhos or XPhos are highly effective. They promote rapid oxidative addition and facilitate reductive elimination by increasing the steric bulk around the palladium center[2]. For unprotected 4-bromopyrazoles, the ligand tBuBrettPhos is strictly required. Its extreme steric profile prevents the formation of stable, unreactive palladium-azolate off-cycle resting states[1].

-

Base Causality: The choice of base is entirely dictated by the substrate's protecting group. Strong alkoxide bases like KOtBu or NaOtBu are ideal for N-protected pyrazoles, as they efficiently deprotonate the coordinated amine intermediate[2]. However, for unprotected pyrazoles, alkoxides will deprotonate the pyrazole NH (pKa ~14), leading to severe catalyst poisoning. In these cases, LHMDS (Lithium hexamethyldisilazide) is utilized; its steric bulk prevents it from interacting directly with the Pd center while selectively facilitating the catalytic cycle[1].

Buchwald-Hartwig catalytic cycle for 4-bromopyrazoles highlighting the catalyst poisoning pathway.

Quantitative Data & Condition Optimization

The following table summarizes the optimized, high-yielding conditions for different 4-bromopyrazole substrates. This data demonstrates the causal relationship between protecting groups, ligand choice, and base selection.

| Substrate Type | Amine Type | Catalyst / Precatalyst | Ligand | Base | Solvent & Temp | Expected Yield |

| N-Trityl-4-bromopyrazole | Secondary (e.g., Piperidine) | Pd(dba)₂ (10 mol%) | tBuDavePhos (20 mol%) | KOtBu (2.0 eq) | Xylene, 160 °C (MW) | 60 - 80%[2] |

| N-Trityl-4-bromopyrazole | Primary (no β-hydrogens) | Pd(dba)₂ (10 mol%) | tBuDavePhos (20 mol%) | KOtBu (2.0 eq) | Xylene, 160 °C (MW) | 65 - 85%[2] |

| Unprotected 4-bromopyrazole | Primary / Secondary | tBuBrettPhos Pd G3 (2-5 mol%) | tBuBrettPhos (2-5 mol%) | LHMDS (2.5 eq) | THF or Dioxane, 65 °C | 50 - 85%[1] |

| N-Methyl-4-bromopyrazole | Secondary (e.g., Morpholine) | CuI (5 mol%) Alternative | L4 (Naphthyl-diamine) | NaOtBu (2.0 eq) | DMSO, RT | ~80%[3] |

Experimental Protocols

Protocol A: Amination of N-Trityl-4-bromopyrazole (Microwave-Assisted)

This protocol is self-validating: the use of a trityl protecting group ensures high solubility and prevents base-induced side reactions, while microwave irradiation ensures rapid conversion before thermal catalyst degradation occurs[2].

Materials:

-

4-Bromo-1-tritylpyrazole (1.0 equiv, typically 0.5 mmol)

-

Amine (Secondary or Primary lacking β-hydrogens) (1.2 - 1.5 equiv)

-

Pd(dba)₂ (10 mol%)

-

tBuDavePhos (20 mol%)

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Anhydrous, degassed Xylene (2.0 mL)

Step-by-Step Methodology:

-

Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

-

Atmosphere Exchange: Seal the vial with a crimp cap equipped with a PTFE septum. If not prepared in a glovebox, evacuate and backfill the vial with ultra-high purity Argon three times.

-

Solvent & Reagent Addition: Inject anhydrous, degassed xylene (2.0 mL) and the amine via a micro-syringe.

-

Reaction: Place the vial in a microwave synthesizer. Heat to 160 °C for 10–15 minutes with vigorous stirring.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and quench with deionized water (5 mL).

-

Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter through a short pad of Celite (to remove Pd black), and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Amination of Unprotected 4-Bromopyrazole

Handling unprotected pyrazoles requires strict exclusion of moisture due to the use of LHMDS and the highly sensitive tBuBrettPhos Pd G3 precatalyst[1].

Materials:

-

4-Bromopyrazole (1.0 equiv, 0.5 mmol)

-

Amine (1.2 equiv)

-

tBuBrettPhos Pd G3 precatalyst (2 - 5 mol%)

-

tBuBrettPhos ligand (2 - 5 mol%)

-

LHMDS (1.0 M in THF) (2.5 equiv)

-

Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

-

Catalyst Loading: In a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with 4-bromopyrazole, tBuBrettPhos Pd G3, and tBuBrettPhos.

-

Amine & Solvent: Add the amine and anhydrous THF to the vial. Stir for 2 minutes at room temperature.

-

Base Addition (Critical Step): Slowly add the LHMDS solution dropwise over 1 minute. Causality: Rapid addition causes localized exotherms and rapid deprotonation of the pyrazole, which can precipitate the substrate before the catalytic cycle initiates.

-

Heating: Seal the vial with a Teflon-lined screw cap, remove from the glovebox, and heat in a pre-warmed aluminum block at 65 °C for 12–24 hours.

-

Workup: Cool to room temperature, quench with 1M HCl (1 mL) to neutralize excess base, and extract with EtOAc (3 x 5 mL). Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Step-by-step experimental workflow for the amination of 4-bromopyrazoles with QC checkpoints.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the generated protocols, scientists must observe the following validation metrics during the workflow:

-

Catalyst Activation Check: Precatalysts like Pd G3 should rapidly dissolve and change color (usually to a pale yellow or red/orange depending on the amine) upon base addition. This visual cue indicates the successful generation of the active 12-electron Pd(0) species. A persistent black suspension indicates catalyst crashing (Pd black formation).

-

Inert Atmosphere Integrity: The formation of significant amounts of dehalogenated pyrazole (pyrazole itself) or homocoupled pyrazole dimers indicates oxygen ingress or moisture contamination. This promotes premature reductive elimination or off-cycle oxidation.

-

β-Hydride Elimination Check: If using primary amines with β-hydrogens (e.g., n-butylamine), monitor the reaction via LC-MS for the formation of pyrazole and the corresponding imine. If this side product exceeds 10%, it validates that reductive elimination is too slow. The corrective action is to switch to a more sterically demanding ligand (e.g., moving from DavePhos to tBuBrettPhos) to accelerate reductive elimination over β-hydride elimination[2].

References

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules / PubMed Central (PMC) URL:[Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters / PubMed Central (PMC) URL:[Link]

-

Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design Source: Journal of the American Chemical Society / PubMed Central (PMC) URL:[Link]

-

The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Organic Process Research & Development URL:[Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: Ethernet.edu.et (Academic Repository) URL:[Link]

-

Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Application Note: Advanced C-H Activation Strategies for 1-(3-Methoxybenzyl)-1H-Pyrazole Derivatives

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary & Mechanistic Rationale

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their favorable pharmacokinetic profiles and target-binding capabilities. Among these, 1-(3-methoxybenzyl)-1H-pyrazole presents a highly versatile, multi-site reactivity profile. The pyrazole ring possesses distinct electronic properties at each carbon, while the flexible 1-benzyl substituent introduces additional C(sp²)–H bonds capable of participating in advanced transition-metal-catalyzed transformations.

Understanding the causality behind site selectivity is critical for successful functionalization:

-

C5-H Acidity & N2-Direction: The C5 position of the pyrazole ring is highly acidic due to the adjacent sp³-hybridized N1 atom[1]. Furthermore, the Lewis basic N2 atom acts as a powerful directing group, coordinating with transition metals (e.g., Pd, Ru) to facilitate regioselective Concerted Metalation-Deprotonation (CMD) at the C5 position[1].

-

C3-H & C4-H Reactivity: The C4 position is inherently nucleophilic and prone to standard electrophilic aromatic substitution, whereas the C3 position is typically accessed via pyrazole N-oxide aryne coupling or protecting-group switches[2].

-

Rollover Cyclometalation: The structural flexibility of the tetrahedral C(sp³) benzylic carbon allows the formation of square-planar Pd(II) complexes that can undergo N2-decoordination and subsequent "rollover" to activate the benzyl C(sp²)–H bond[3]. This enables a twofold C–H activation (pyrazole C5 and benzyl C6) to construct complex tricyclic 10H-benzo[e]pyrazolo[1,5-a]azepines[4].

Pathway Mapping & Regioselectivity

The divergent reactivity of 1-(3-methoxybenzyl)-1H-pyrazole is dictated by the choice of catalyst, additive, and reaction temperature. The 3-methoxy group on the benzyl ring exerts a strong electronic directing effect during rollover cyclometalation, heavily favoring activation at the less sterically hindered para-position (C6 of the benzyl ring) to yield a single regioisomer.

Fig 1. Divergent C-H functionalization pathways of 1-(3-methoxybenzyl)-1H-pyrazole.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: N2-Directed Palladium-Catalyzed C5-Arylation

Mechanistic Causality: This protocol utilizes Pivalic Acid (PivOH) as a critical additive. The pivalate anion acts as an intramolecular proton shuttle in the CMD transition state, significantly lowering the activation energy required to cleave the C5–H bond compared to acetate alone. AgOAc serves as both the terminal oxidant and a halide scavenger, driving the catalytic cycle forward.

Reagents:

-

1-(3-methoxybenzyl)-1H-pyrazole (1.0 mmol, 1.0 equiv)

-

Iodobenzene (1.5 mmol, 1.5 equiv)

-

Pd(OAc)₂ (0.05 mmol, 5 mol%)

-

AgOAc (2.0 mmol, 2.0 equiv)

-

Pivalic Acid (PivOH) (0.3 mmol, 30 mol%)

-

Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂, AgOAc, and PivOH.

-

Atmosphere Exchange: Evacuate and backfill the tube with Argon (3 cycles) to prevent competitive aerobic oxidation pathways.

-

Addition: Add 1-(3-methoxybenzyl)-1H-pyrazole and iodobenzene dissolved in anhydrous toluene via syringe.

-

Heating: Seal the tube and heat the reaction mixture at 110 °C in a pre-heated oil bath for 18 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint:

TLC: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material should coincide with a new, UV-active spot at a lower Rf .

¹H-NMR (CDCl₃): Confirm regioselective C5-arylation by the disappearance of the characteristic C5-H doublet (typically around δ 7.5 ppm) and the retention of the C4-H doublet ( δ 6.3 ppm) and C3-H doublet ( δ 7.6 ppm).

Protocol B: [5+2] Rollover Annulation (Tricyclic Azepine Synthesis)

Mechanistic Causality: This reaction requires elevated temperatures (130 °C) to overcome the thermodynamic barrier of the "rollover" step—specifically, the decoordination of the N2 atom and the rotation of the intermediate to activate the benzylic C(sp²)–H bond[3]. The twofold C–H activation (C–H/C–H) with an alkyne partner directly yields a fused 7-membered azepine ring[4].

Fig 2. Catalytic cycle for the Pd-catalyzed [5+2] rollover annulation with alkynes.

Reagents:

-

1-(3-methoxybenzyl)-1H-pyrazole (0.5 mmol, 1.0 equiv)

-

Diphenylacetylene (0.6 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.05 mmol, 10 mol%)

-

AgOAc (1.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

-

Preparation: In a sealed pressure vial, combine 1-(3-methoxybenzyl)-1H-pyrazole, diphenylacetylene, Pd(OAc)₂, and AgOAc.

-

Solvent Addition: Add anhydrous toluene under a stream of Argon.

-

Heating: Seal the vial tightly and heat at 130 °C for 24 hours. Note: Strict temperature control is required; temperatures below 110 °C will stall the reaction at the mono-activated intermediate.

-

Workup: Cool the mixture, dilute with CH₂Cl₂ (10 mL), wash with saturated aqueous NH₄Cl to remove residual silver, and extract the aqueous layer twice with CH₂Cl₂.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validation Checkpoint:

LC-MS: The formation of the tricyclic 2-benzazepine is accompanied by a distinct mass shift ( +Malkyne−2H ).

¹H-NMR (CDCl₃): The highly flexible benzylic -CH₂- singlet ( δ ~5.3 ppm) in the starting material will shift and split into an AB quartet due to the restricted rotation and newly formed rigid tricyclic system. The 3-methoxy signal ( δ ~3.8 ppm) will remain intact.

Quantitative Data & Condition Optimization

The following tables summarize the optimization data for both pathways, demonstrating the critical nature of the selected reagents.

Table 1: Optimization of C5-Arylation Conditions

| Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(OAc)₂ (5%) | AgOAc | None | Toluene | 110 | 45 | Sluggish CMD step |

| Pd(OAc)₂ (5%) | AgOAc | PivOH (30%) | Toluene | 110 | 88 | Optimal proton shuttling |

| Pd(Cl)₂ (5%) | Cu(OAc)₂ | PivOH (30%) | DMF | 110 | 32 | Chloride inhibition |

| Ru(p-cymene)Cl₂ | AgOAc | PivOH (30%) | Toluene | 110 | 15 | Poor compatibility with aryl iodides |

Table 2: Optimization of [5+2] Rollover Annulation

| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(OAc)₂ (10%) | Cu(OAc)₂ | Xylene | 150 | Trace | Catalyst decomposition |

| Pd(OAc)₂ (10%) | AgOAc | Toluene | 100 | 12 | Insufficient energy for rollover[3] |

| Pd(OAc)₂ (10%) | AgOAc | Toluene | 130 | 75 | Optimal dual C-H activation |

| Pd(TFA)₂ (10%) | AgOAc | Toluene | 130 | 40 | Poor regioselectivity |

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole via Palladium Catalysis

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The strategic functionalization of the pyrazole ring is therefore a critical task for researchers aiming to explore new chemical space and optimize lead compounds.

This guide provides an in-depth technical overview and detailed protocols for the functionalization of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole, a key intermediate that allows for precise chemical modifications at the C4-position. The bromine atom serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The N-1-linked 3-methoxybenzyl group provides steric and electronic influence while also enhancing solubility, making this substrate particularly amenable to a variety of reaction conditions.

We will explore four cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions. For each, we will delve into the mechanistic rationale behind the protocol, provide step-by-step experimental guidance, and discuss the critical parameters that ensure successful and reproducible outcomes.

Synthesis of the Starting Material: 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

The synthesis of the title compound is achieved through a standard N-alkylation of commercially available 4-bromopyrazole. The use of a phase transfer catalyst facilitates the reaction under mild conditions, ensuring high yields and simplifying purification.[3]

Experimental Protocol: N-Alkylation

Materials:

-

4-Bromopyrazole

-

3-Methoxybenzyl chloride

-

Potassium hydroxide (KOH) pellets

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 eq.), potassium hydroxide (2.0 eq.), and tetrabutylammonium bromide (0.05 eq.).

-

Add toluene to the flask to create a slurry (approx. 5 mL per 1 g of 4-bromopyrazole).

-

Begin vigorous stirring and add 3-methoxybenzyl chloride (1.1 eq.) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole as a solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the key intermediate.

Palladium-Catalyzed C-C Bond Forming Reactions

Carbon-carbon bond formation is the bedrock of organic synthesis. Palladium catalysis offers an unparalleled toolkit for forging these bonds with high efficiency and functional group tolerance.[4]

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is a robust method for coupling organoboron compounds with organic halides, enabling the synthesis of biaryls, styrenes, and other conjugated systems.[4][5] The reaction is renowned for its mild conditions and the low toxicity of its boron-based reagents.

Mechanistic Insight: The catalytic cycle involves three key steps: (A) Oxidative Addition of the bromopyrazole to a Pd(0) species, (B) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base, and (C) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7]

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a microwave vial or Schlenk tube, add 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Add the palladium catalyst. For standard couplings, Pd(PPh₃)₄ (2-5 mol%) is effective. For more challenging substrates, a pre-catalyst like XPhos Pd G2 (1-3 mol%) is recommended.[8]

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Heat the reaction mixture to 80-110 °C for 2-12 hours. Microwave irradiation can significantly reduce reaction times.[9]

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

-

Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash column chromatography to obtain the 4-phenyl-1-(3-methoxybenzyl)-1H-pyrazole.

Expertise & Causality: The choice of base is critical; it activates the boronic acid for transmetalation.[10] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity. The use of modern phosphine ligands like XPhos accelerates the reductive elimination step, which can be rate-limiting, especially for electron-rich pyrazoles.[5]

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |

| 4-Vinylphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 110 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 |

Heck-Mizoroki Reaction: Vinylation with Alkenes

The Heck reaction forms a C-C bond between an organic halide and an alkene, providing a direct route to substituted alkenes.[11][12] The reaction typically exhibits high trans selectivity.[11]

Mechanistic Insight: The cycle begins with (A) Oxidative Addition of the bromopyrazole to Pd(0). This is followed by (B) Migratory Insertion (or carbopalladation) of the alkene into the Pd-C bond. A subsequent (C) β-Hydride Elimination forms the product alkene and a palladium-hydride species. Finally, (D) Base-mediated Regeneration of the Pd(0) catalyst completes the cycle.[7][13]

Protocol: Heck Coupling with n-Butyl Acrylate

-

In a sealed tube, combine 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%).

-

Add a base, typically a tertiary amine like triethylamine (Et₃N) or a solid base like K₂CO₃ (1.5-2.0 eq.).

-

Add n-butyl acrylate (1.5 eq.).

-

Add a polar aprotic solvent such as DMF or N,N-dimethylacetamide (DMAc).

-

Degas the mixture with an inert gas.

-

Heat the reaction to 100-140 °C for 6-24 hours.

-

After cooling, filter the mixture through a pad of celite to remove palladium black.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl ether).

-

Wash the organic layers, dry, and concentrate. Purify by column chromatography.

Expertise & Causality: The base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.[14] The choice of ligand can influence both the rate and regioselectivity of the reaction. For electron-rich heteroaryl bromides, electron-rich and bulky phosphine ligands often improve catalytic turnover.[15]

| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 |

| Styrene | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 100 |

| 4-Vinylpyridine | Herrmann's Catalyst | NaOAc | DMAc | 130 |

Sonogashira Coupling: Alkynylation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl or vinyl halides, creating internal alkynes.[16][17] This transformation is fundamental for synthesizing conjugated enynes and arylalkynes, which are prevalent in materials science and natural products.[18]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the Palladium Cycle , oxidative addition of the bromopyrazole to Pd(0) occurs. In the Copper Cycle , the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate then undergoes Transmetalation with the Pd(II) complex. The cycle concludes with Reductive Elimination from the palladium center to yield the alkynylated pyrazole and regenerate the Pd(0) catalyst.[19]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling with Phenylacetylene

-

To a Schlenk flask, add 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent, typically THF or DMF, followed by a degassed amine base such as triethylamine or diisopropylamine (2.0-3.0 eq.).

-

Add phenylacetylene (1.1-1.2 eq.) dropwise via syringe.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours. The reaction is often rapid.

-

Monitor by TLC. Upon completion, dilute the reaction mixture with saturated aq. NH₄Cl solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography. Homocoupling of the alkyne (Glaser coupling) is a common side product that must be separated.[18]

Expertise & Causality: The copper co-catalyst is crucial for activating the alkyne at mild temperatures.[20] The amine base serves two purposes: it deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction. Copper-free Sonogashira protocols exist but typically require stronger bases or more specialized catalytic systems.[20]

| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-40 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 60 |

| 1-Hexyne | Pd(dppf)Cl₂ / CuI | Et₃N | DMF | 50 |

Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines.[21] This method has largely replaced harsher classical methods for synthesizing aryl amines.[21]

Mechanistic Insight: The catalytic cycle is similar in principle to C-C couplings but with key differences. After (A) Oxidative Addition of the bromopyrazole to Pd(0), the amine coordinates to the palladium center. (B) Deprotonation by a strong, non-nucleophilic base generates a palladium-amido complex. The final, often rate-determining, step is (C) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[21][22]

Protocol: Buchwald-Hartwig Amination with Morpholine

-

In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized bulky phosphine ligand (e.g., tBuDavePhos or XPhos, 2-5 mol%).[23]

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4 eq.).

-

Add 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq.).

-

Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Add the amine coupling partner, morpholine (1.2 eq.).

-

Heat the reaction mixture to 80-110 °C for 4-24 hours.

-

Monitor by TLC or LC-MS. Upon completion, cool to room temperature and quench carefully with saturated aq. NH₄Cl.

-

Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

Expertise & Causality: The success of the Buchwald-Hartwig amination hinges on the ligand. Bulky, electron-rich biaryl phosphine ligands are essential; they promote the crucial reductive elimination step and prevent catalyst decomposition.[23][24] The use of a strong, sterically hindered base is required to deprotonate the amine-palladium adduct without competing as a nucleophile.[9]

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Morpholine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 |

| Benzylamine | G3-XPhos Precatalyst | LHMDS | Dioxane | 90 |

Overall Functionalization Strategy

The protocols described herein illustrate the power of 4-bromo-1-(3-methoxybenzyl)-1H-pyrazole as a central hub for generating molecular diversity. By selecting the appropriate palladium-catalyzed cross-coupling reaction, researchers can systematically introduce aryl, vinyl, alkynyl, and amino functionalities at the C4-position.

Caption: Strategic diversification from a common intermediate.

Conclusion